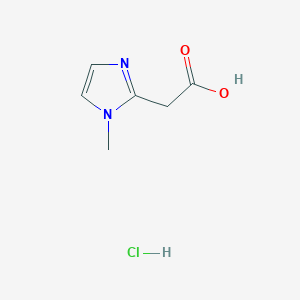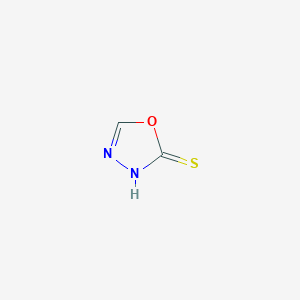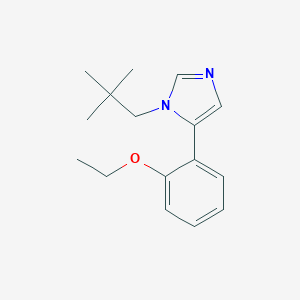![molecular formula C10H19NO2 B052385 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine CAS No. 124499-34-9](/img/structure/B52385.png)
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
YM90K has a wide range of scientific research applications :
Preparation Methods
YM90K can be synthesized through a multi-step process involving the following key steps :
Hydrogenation: The starting material is hydrogenated over palladium on carbon in hydrochloric acid to produce a diamine intermediate.
Condensation: The diamine is then condensed with oxalic acid in hydrochloric acid to yield 6-(1H-imidazol-1-yl)-quinoxaline-2,3(1H,4H)-dione hydrochloride.
Nitration: Finally, the compound is nitrated using a mixture of nitric acid and sulfuric acid to produce YM90K.
Chemical Reactions Analysis
YM90K undergoes various chemical reactions, primarily involving its functional groups :
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The quinoxalinedione moiety can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
YM90K exerts its effects by selectively antagonizing AMPA and kainate receptors . By binding to these receptors, YM90K inhibits the excitatory neurotransmission mediated by glutamate, thereby protecting neurons from excitotoxic damage. This mechanism is particularly relevant in conditions such as ischemic stroke, where excessive glutamate release leads to neuronal injury .
Comparison with Similar Compounds
YM90K is often compared with other AMPA and kainate receptor antagonists such as 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) . While all these compounds share similar mechanisms of action, YM90K is unique in its higher selectivity and potency for AMPA receptors . This makes YM90K particularly effective in neuroprotection and anticonvulsant applications.
Similar Compounds
- 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX)
- 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)
- 1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo(f)quinoxaline (DNQX)
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKQTFXNGPRNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434857 |
Source


|
| Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-34-9 |
Source


|
| Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124499-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[3-(Trimethoxysilyl)propyl]ethylenediamine](/img/structure/B52321.png)







